YFLLRNP

Beschreibung

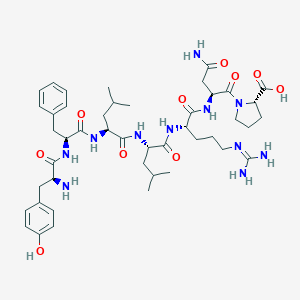

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H67N11O10/c1-25(2)20-32(40(61)51-31(12-8-18-50-45(48)49)39(60)55-35(24-37(47)58)43(64)56-19-9-13-36(56)44(65)66)53-41(62)33(21-26(3)4)54-42(63)34(23-27-10-6-5-7-11-27)52-38(59)30(46)22-28-14-16-29(57)17-15-28/h5-7,10-11,14-17,25-26,30-36,57H,8-9,12-13,18-24,46H2,1-4H3,(H2,47,58)(H,51,61)(H,52,59)(H,53,62)(H,54,63)(H,55,60)(H,65,66)(H4,48,49,50)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUNPUFRTIMQBH-QJCLFNHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H67N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of the YFLLRNP Peptide

Executive Summary: This document provides a comprehensive technical overview of the heptapeptide YFLLRNP. It details the peptide's primary structure, physicochemical properties, and its complex role as a modulator of the human Protease-Activated Receptor 1 (PAR-1). This compound is notable for its dual functionality, acting as an antagonist to thrombin-induced platelet aggregation while simultaneously serving as a partial agonist that triggers specific downstream signaling pathways. This guide outlines the signaling mechanisms, presents key quantitative data, and provides detailed experimental protocols and workflows for researchers in pharmacology and drug development.

Primary Structure and Physicochemical Properties

The this compound peptide is a linear sequence of seven amino acids. Its structure is fundamental to its specific interaction with the thrombin receptor.

Amino Acid Sequence: Tyr-Phe-Leu-Leu-Arg-Asn-Pro

The constituent amino acids and their properties are detailed below.

Table 1: Amino Acid Composition of this compound

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Property |

| Tyrosine | Tyr | Y | 181.19 | Aromatic, Hydrophilic |

| Phenylalanine | Phe | F | 165.19 | Aromatic, Hydrophobic |

| Leucine | Leu | L | 131.17 | Aliphatic, Hydrophobic |

| Leucine | Leu | L | 131.17 | Aliphatic, Hydrophobic |

| Arginine | Arg | R | 174.20 | Basic, Hydrophilic |

| Asparagine | Asn | N | 132.12 | Polar, Hydrophilic |

| Proline | Pro | P | 115.13 | Cyclic, Hydrophobic |

Caption: Linear sequence of the this compound peptide.

Table 2: Estimated Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 930.12 g/mol |

| Theoretical pI | 9.77 |

| Net Charge at pH 7 | +1 |

| Formula | C46H67N11O9 |

Note: These properties are theoretical estimates generated using standard bioinformatics tools.

Higher-Order Structure and Potential Modifications

As a short heptapeptide, this compound does not possess a stable, globular tertiary structure like larger proteins. Its conformation is largely flexible in solution and is primarily defined upon binding to the ligand pocket of its target receptor, PAR-1.

While specific post-translational modifications of endogenous this compound are not documented, synthetic versions of this peptide are often modified to enhance stability and bioavailability for research purposes. Common modifications include:

-

N-terminal Acetylation: This modification removes the positive charge at the N-terminus, which can increase the peptide's stability by making it more resistant to degradation by aminopeptidases.

-

C-terminal Amidation: Neutralizing the negative charge of the C-terminal carboxyl group with an amide can prevent degradation by carboxypeptidases and is often crucial for mimicking the activity of native peptide hormones.

Mechanism of Action and Signaling Pathways

This compound is a specific ligand for the human thrombin receptor, PAR-1, a G-protein coupled receptor (GPCR) crucial for platelet activation. Its mechanism is unique in that it elicits a biased signaling response.

At low concentrations, this compound antagonizes platelet aggregation induced by α-thrombin or the full agonist peptide SFLLRNP.[1] However, it also acts as a partial agonist, inducing platelet shape change without triggering the full suite of activation responses like calcium mobilization, secretion, or aggregation.[1]

This biased agonism is due to the selective activation of different G-protein signaling pathways.

-

Gα12/13 Pathway: this compound selectively activates this pathway, which leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This cascade results in the reorganization of the actin cytoskeleton, causing the platelet to change shape (e.g., pseudopod formation).[1]

-

Gαq Pathway: Unlike full agonists, this compound does not activate the Gαq pathway at concentrations that induce shape change.[1] The Gαq pathway is responsible for activating Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which cause intracellular calcium mobilization and Protein Kinase C (PKC) activation, respectively—both critical steps for full platelet aggregation and secretion.

This selective signaling makes this compound an invaluable tool for dissecting the distinct downstream consequences of Gα12/13 versus Gαq activation in platelets.

Caption: PAR-1 signaling pathways activated by different ligands.

Experimental Protocols

The unique activity of this compound can be characterized using a series of standard in vitro assays.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

-

Objective: To determine if this compound inhibits or induces platelet aggregation.

-

Principle: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a detector.[2][3][4]

-

Methodology:

-

Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate anticoagulant.[4]

-

PRP Preparation: Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to separate the PRP.[4] Prepare platelet-poor plasma (PPP) by a second centrifugation at >2000 x g for 15 minutes.

-

Assay Setup: Place a cuvette with PRP into an aggregometer at 37°C. Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

-

Measurement: Add this compound to the stirred PRP sample and record light transmittance for 5-10 minutes. In separate experiments, pre-incubate PRP with this compound before adding a known agonist (e.g., thrombin or ADP) to measure inhibitory effects.

-

Data Analysis: Quantify the maximal percentage of aggregation.

-

Caption: Workflow for Light Transmission Aggregometry.

Intracellular Calcium Mobilization Assay

This assay measures changes in cytosolic free calcium concentration in response to stimuli.

-

Objective: To determine if this compound induces calcium mobilization in platelets.

-

Principle: Platelets are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[5] Upon binding to free Ca²⁺, the dye's fluorescence intensity increases, which can be measured with a fluorometer or flow cytometer.[5][6]

-

Methodology:

-

Platelet Preparation: Prepare washed platelets or PRP from citrated whole blood.

-

Dye Loading: Incubate platelets with a cell-permeable fluorescent calcium indicator (e.g., Fluo-4 AM) for 30-60 minutes at 37°C in the dark.[7]

-

Measurement: Place the dye-loaded platelets in a fluorometer. Record a baseline fluorescence reading.

-

Stimulation: Inject this compound (or a positive control like thrombin) into the platelet suspension and immediately begin recording fluorescence changes over time.

-

Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the extent of calcium mobilization.

-

Caption: Workflow for Calcium Mobilization Assay.

RhoA Activation (Pull-Down) Assay

This assay specifically measures the amount of active, GTP-bound RhoA.

-

Objective: To confirm that this compound activates the Gα12/13-RhoA pathway.

-

Principle: Active (GTP-bound) RhoA binds specifically to a domain of its effector protein, Rhotekin (RBD).[8] An affinity resin coupled to the Rhotekin-RBD is used to "pull down" active RhoA from cell lysates. The amount of pulled-down RhoA is then quantified by Western blot.[9]

-

Methodology:

-

Cell Treatment: Treat washed platelets with this compound or controls for a specified time.

-

Lysis: Rapidly lyse the platelets in an ice-cold buffer containing protease inhibitors to preserve the GTP-bound state of RhoA.[8]

-

Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pull-Down: Incubate the cleared lysate with Rhotekin-RBD agarose beads for 1 hour at 4°C to capture active RhoA.[8]

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution & Western Blot: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for RhoA.[10][11]

-

Analysis: Quantify the band intensity of the pulled-down RhoA and compare it to the total amount of RhoA in the initial lysates.

-

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on this compound's effects on human platelets.

Table 3: Summary of this compound Biological Activity

| Experiment | Condition / Concentration | Observed Effect | Reference |

| Platelet Activation | This compound exposure | Induces immediate shape change (pseudopod formation). | [1] |

| Platelet Activation | This compound exposure | No Ca²⁺ mobilization, secretion, or aggregation. | [1] |

| Platelet Aggregation | Pre-stimulation with 10 µM adrenalin + added fibrinogen | This compound induces aggregation but no secretion. | [1] |

| Signaling Pathway | Low concentrations of this compound | Selectively activates Gα12/13 pathways. | |

| Signaling Pathway | This compound-induced shape change | Abolished by Y-27632, an inhibitor of p160(ROCK). |

Conclusion

The this compound peptide is a heptapeptide with a well-defined primary structure that functions as a powerful pharmacological tool for studying PAR-1 signaling. Its ability to act as a biased ligand—antagonizing full platelet activation while selectively stimulating the Gα12/13-RhoA pathway to induce shape change—provides a unique opportunity to isolate and investigate specific arms of GPCR signaling. The detailed protocols and structural information provided in this guide serve as a resource for researchers aiming to leverage this compound in the fields of hemostasis, thrombosis, and GPCR biology.

References

- 1. A peptide ligand of the human thrombin receptor antagonizes alpha-thrombin and partially activates platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. de-vhl.nl [de-vhl.nl]

- 3. unimedizin-mainz.de [unimedizin-mainz.de]

- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. Calcium mobilization in human platelets using indo-1 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel, Rapid Method to Quantify Intraplatelet Calcium Dynamics by Ratiometric Flow Cytometry | PLOS One [journals.plos.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

An In-depth Technical Guide to the Mechanism of Action of YFLLRNP in Platelets

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthetic peptide YFLLRNP serves as a critical tool for dissecting the intricate signaling pathways governing platelet activation. Primarily recognized as a selective partial agonist of Protease-Activated Receptor 1 (PAR1), this compound distinguishes itself by inducing a specific subset of platelet responses, most notably a profound, calcium-independent shape change, without triggering full aggregation or secretion. This unique characteristic allows for the targeted investigation of the Gα12/13-mediated signaling cascade, offering a window into the molecular events that orchestrate cytoskeletal rearrangement and prime platelets for further activation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on platelet physiology, the underlying signaling pathways, and methodologies for its study.

This compound and Its Interaction with Platelet Receptors

This compound is a heptapeptide (Tyr-Phe-Leu-Leu-Arg-Asn-Pro) that acts as a selective modulator of PARs on the platelet surface. While it can interact with both PAR1 and PAR4, its most well-characterized effects stem from its partial agonism at PAR1. At lower concentrations (e.g., 60 µM), this compound selectively activates the Gα12/13 pathway coupled to PAR1, while avoiding the Gαq pathway responsible for calcium mobilization and subsequent aggregation. At higher concentrations (e.g., 300 µM), it elicits a more robust shape change.[1][2] This selective activation makes this compound an invaluable tool for studying the distinct roles of different G-protein signaling pathways in platelet function.

Core Physiological Effects of this compound on Platelets

The primary and most striking effect of this compound on platelets is the induction of a dramatic shape change, transforming the resting discoid platelets into a spherical form with prominent pseudopods.[2][3] This morphological alteration is a direct consequence of extensive cytoskeletal reorganization.[2][3]

Crucially, this compound-induced shape change occurs independently of an increase in intracellular calcium concentration, a hallmark of classical platelet activation.[2][3][4] Furthermore, on its own, this compound does not induce significant platelet aggregation or the secretion of dense granules.[2][3] However, it can potentiate the aggregation response induced by other agonists, such as ADP, by priming the platelets through its initial signaling events.[1]

Quantitative Data on this compound-Mediated Platelet Responses

While specific EC50 and IC50 values for this compound are not consistently reported across the literature, the following table summarizes the key quantitative observations.

| Parameter | Agonist/Inhibitor | Concentration | Observed Effect | Citation(s) |

| Platelet Shape Change | This compound | 60 µM | Selective activation of Gα12/13 signaling, leading to shape change. | [1] |

| Platelet Shape Change | This compound | 300 µM | Pronounced shape change with pseudopod extension and cytoskeletal reorganization. | [2][3] |

| Platelet Aggregation | This compound | 300 µM | No significant aggregation observed. | [2][3] |

| Dense Granule Secretion | This compound | 300 µM | No significant secretion observed. | [2][3] |

| Tyrosine Phosphorylation | This compound | Not Specified | 2-3 fold increase in tyrosine phosphorylation of 62, 68, and 130 kDa proteins. | [4] |

| Potentiation of Aggregation | This compound + ADP | 60 µM this compound | Potentiates ADP-induced platelet aggregation. | [1] |

Signaling Pathways Activated by this compound

The mechanism of action of this compound is centered around the selective activation of the Gα12/13 signaling pathway downstream of PAR1. This pathway is distinct from the Gαq and Gαi pathways activated by other platelet agonists.

Gα12/13-Rho/Rho-kinase Pathway

Upon binding to PAR1, this compound preferentially activates the heterotrimeric G-protein Gα12/13.[1] Activated Gα12/13, in turn, activates the small GTPase RhoA. RhoA, in its active GTP-bound state, stimulates Rho-associated kinase (ROCK). ROCK is a key effector in this pathway, directly phosphorylating and inactivating myosin light chain (MLC) phosphatase, leading to an increase in the phosphorylation of MLC. This increased MLC phosphorylation drives the actin-myosin contraction necessary for the observed platelet shape change and cytoskeletal reorganization.[1]

Tyrosine Phosphorylation Cascade

A critical and early event in this compound-induced signaling is the rapid tyrosine phosphorylation of a specific set of proteins.[4] Within seconds of stimulation, proteins with apparent molecular weights of 62, 68, and 130 kDa become tyrosine-phosphorylated.[4] This phosphorylation is essential for the subsequent shape change, as demonstrated by its inhibition with tyrosine kinase inhibitors.[4] Importantly, this tyrosine phosphorylation cascade is independent of intracellular calcium mobilization.[4] While the precise identities of these proteins are not yet fully elucidated, their phosphorylation highlights a crucial, calcium-independent signaling nexus in platelet activation. The Src family kinase Fyn has been implicated as a negative regulator of Gq-mediated pathways downstream of G12/13 activation.[3][5]

Signaling Pathway Diagram

Caption: this compound signaling cascade in platelets.

Experimental Protocols

Platelet Preparation (Washed Platelets)

-

Blood Collection: Draw whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifugation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet Pelleting: Transfer the PRP to a new tube and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

Washing: Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer without calcium) and repeat the centrifugation step.

-

Final Resuspension: Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer with calcium) to the desired concentration.

Light Transmission Aggregometry (LTA)

-

Instrument Setup: Warm up the aggregometer to 37°C.

-

Blanking: Use platelet-poor plasma (PPP) to set the 100% transmission baseline.

-

Sample Preparation: Add a defined volume of washed platelets or PRP to a cuvette with a stir bar.

-

Baseline Reading: Place the cuvette in the aggregometer and record the baseline light transmission (0% aggregation).

-

Agonist Addition: Add this compound (and any co-agonist like ADP) to the cuvette and record the change in light transmission over time.

Analysis of Platelet Shape Change by Microscopy

-

Platelet Preparation: Prepare washed platelets as described above.

-

Stimulation: Treat the platelets with this compound (e.g., 300 µM) or a vehicle control for a defined period.

-

Fixation: Fix the platelets with a suitable fixative (e.g., paraformaldehyde).

-

Microscopy: Visualize the platelets using scanning electron microscopy (SEM) or differential interference contrast (DIC) microscopy to observe morphological changes.

-

Quantification: Quantify the extent of shape change by scoring the percentage of platelets with pseudopods or by using image analysis software to measure changes in platelet circularity or area.

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

-

Dye Loading: Incubate washed platelets with the fluorescent calcium indicator Fura-2 AM.

-

Washing: Wash the platelets to remove extracellular dye.

-

Fluorimetry: Place the Fura-2-loaded platelets in a fluorometer cuvette with stirring at 37°C.

-

Stimulation: Add this compound and record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

-

Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm) to determine the relative changes in intracellular calcium concentration.

Western Blot Analysis of Tyrosine Phosphorylation

-

Platelet Stimulation and Lysis: Stimulate washed platelets with this compound for various time points, then lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphotyrosine.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Experimental Workflow Diagram

Caption: General workflow for studying this compound's effects on platelets.

Conclusion

The this compound peptide is a powerful pharmacological tool for the specific investigation of Gα12/13-mediated signaling in platelets. Its ability to uncouple platelet shape change from aggregation and calcium mobilization provides a unique opportunity to study the molecular machinery driving cytoskeletal dynamics. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to explore the nuanced roles of PAR signaling in platelet physiology and pathophysiology. Further research to identify the specific tyrosine-phosphorylated proteins and to delineate the complete downstream signaling network will undoubtedly provide deeper insights into the intricate regulation of platelet function.

References

- 1. Coordinated signaling through both G12/13 and G(i) pathways is sufficient to activate GPIIb/IIIa in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet shape change induced by the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Negative regulation of Gq-mediated pathways in platelets by G(12/13) pathways through Fyn kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet shape change induced by thrombin receptor activation. Rapid stimulation of tyrosine phosphorylation of novel protein substrates through an integrin- and Ca(2+)-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Negative Regulation of Gq-mediated Pathways in Platelets by G12/13 Pathways through Fyn Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The YFLLRNP Peptide: A Technical Guide to a Unique PAR1 Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the YFLLRNP peptide, a synthetic heptapeptide that acts as a unique modulator of the Protease-Activated Receptor 1 (PAR1), a critical receptor in thrombosis and hemostasis. This document details its discovery, mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

Discovery and Origin

The this compound peptide (Tyr-Phe-Leu-Leu-Arg-Asn-Pro-NH₂) is a synthetically derived ligand for the Protease-Activated Receptor 1 (PAR1), also known as the thrombin receptor. Its discovery was a result of structure-activity relationship studies based on the sequence of the full PAR1 agonist peptide, SFLLRNP, which mimics the "tethered ligand" exposed after thrombin cleaves the receptor's N-terminus.

The seminal work published in 1993 by Rasmussen et al. first characterized this compound's distinct biological profile.[1] Unlike its parent peptide SFLLRNP, this compound was found to be a partial agonist and antagonist of PAR1. This dual activity makes it a valuable pharmacological tool for dissecting the complex signaling pathways downstream of PAR1 activation.[1][2] It specifically allows for the investigation of cellular responses that are independent of full platelet activation, such as cytoskeletal reorganization.[3][4]

Quantitative Biological Activity

Precise EC₅₀ and IC₅₀ values for this compound are not extensively reported in the primary literature, as studies have focused on its unique qualitative effects at specific concentrations. The following table summarizes the key quantitative findings from published research.

| Parameter | Target / Assay | Species | Concentration | Observed Effect | Citation(s) |

| Partial Agonism | Platelet Shape Change | Human | 300 µM | Induces immediate and extensive shape change (pseudopod formation) without causing aggregation or secretion. | [1][3] |

| Tyrosine Phosphorylation | Human | Not specified | Stimulates rapid (within 7 seconds) tyrosine phosphorylation of proteins P62, P68, and P130. | [4] | |

| Antagonism | Platelet Aggregation | Human | Not specified | Antagonizes aggregation induced by low concentrations of α-thrombin or the full agonist peptide SFLLRNP. | [1] |

| Full Agonism | Platelet Aggregation | Human | > 300 µM | Platelet aggregation can be observed at concentrations significantly higher than that required for shape change. | [3] |

| Cellular Response | Intracellular Ca²⁺ Mobilization | Human | Not specified | Does not induce Ca²⁺ mobilization, a hallmark of full PAR1 activation by thrombin or SFLLRNP. | [1][4] |

| Pleckstrin (P47) Phosphorylation | Human | Not specified | Does not induce the phosphorylation of P47, a marker of Protein Kinase C activation. | [1] |

Signaling Pathways

This compound exerts its effects by binding to the PAR1 receptor, a G-protein coupled receptor (GPCR). PAR1 is known to couple to multiple G-protein families, primarily Gq and G₁₂/₁₃, to initiate distinct intracellular signaling cascades. The unique partial agonism of this compound appears to stem from biased signaling, preferentially activating one pathway over others.

-

G₁₂/₁₃ Pathway Activation : The primary pathway activated by this compound is the G₁₂/₁₃ pathway. This leads to the activation of the small GTPase RhoA . Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), which mediates the phosphorylation of myosin light chain (MLC) and other cytoskeletal proteins. This cascade is directly responsible for the observed actin cytoskeleton reorganization, leading to platelet shape change and pseudopod formation.[5][6] This activation occurs independently of intracellular calcium flux.[4]

-

Lack of Gq Pathway Activation : In contrast to full agonists like thrombin and SFLLRNP, this compound does not appear to significantly activate the Gq pathway at concentrations that induce shape change.[1] The Gq pathway normally activates Phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular Ca²⁺ stores, and DAG activates Protein Kinase C (PKC). The absence of Ca²⁺ mobilization and pleckstrin phosphorylation in response to this compound confirms its inability to robustly engage this signaling axis.[1][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional analysis of the this compound peptide.

Peptide Synthesis and Purification

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound-NH₂

-

Resin Preparation : Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

First Amino Acid Coupling :

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF.

-

Couple the first amino acid, Fmoc-Pro-OH, using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in DMF. Allow the reaction to proceed for 2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation : Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Asn(Trt), Arg(Pbf), Leu, Leu, Phe, and Tyr(tBu). Use side-chain protecting groups (Trt, Pbf, tBu) to prevent side reactions.

-

Cleavage and Deprotection :

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.

-

-

Peptide Precipitation and Purification :

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether again.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

-

Verification : Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC. Lyophilize the pure fractions to obtain a white powder.

Platelet Function Assays

Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to antagonize agonist-induced platelet aggregation.

-

Blood Collection : Draw whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate.

-

PRP Preparation : Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

PPP Preparation : Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank (100% transmission).

-

Assay Procedure :

-

Place an aliquot of PRP into a cuvette with a stir bar in a light transmission aggregometer and set the baseline (0% transmission). Use PPP to set the 100% transmission reference.

-

Add the desired concentration of this compound (or vehicle control) and incubate for 2-5 minutes.

-

Initiate aggregation by adding a known platelet agonist (e.g., α-thrombin or SFLLRNP) at a submaximal concentration.

-

Record the change in light transmission for 5-10 minutes. A decrease in aggregation compared to the control indicates antagonism.

-

Protocol: Platelet Shape Change Assay

This assay quantifies the direct partial agonist effect of this compound.

-

Sample Preparation : Prepare PRP as described for the aggregation assay.

-

Measurement :

-

Place an aliquot of PRP in an aggregometer cuvette.

-

Add this compound (e.g., 300 µM) to the PRP.

-

Platelet shape change from discoid to spherical with pseudopods causes a temporary decrease in light transmission and an increase in light scattering. This initial drop in the aggregometer tracing, without a subsequent rise (aggregation), is indicative of shape change.

-

-

Visualization (Optional) :

-

Treat PRP with this compound as above.

-

Fix the platelets with paraformaldehyde.

-

Analyze platelet morphology using scanning electron microscopy (SEM) or differential interference contrast (DIC) microscopy to directly observe the formation of pseudopods.[3]

-

References

- 1. Real-time measurement of platelet shape change by light scattering under riboflavin and ultraviolet light treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blood platelet quantification by light scattering: from morphology to activation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Platelet shape change induced by the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blood platelet quantification by light scattering: from morphology to activation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Platelet shape change induced by thrombin receptor activation. Rapid stimulation of tyrosine phosphorylation of novel protein substrates through an integrin- and Ca(2+)-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protease-Activated Receptor-1, PAR-1 Antagonist 1 - 1 mg [anaspec.com]

YFLLRNP as a Protease-Activated Receptor 1 (PAR-1) Partial Agonist: A Technical Guide

Introduction

Protease-Activated Receptor 1 (PAR-1) is a unique member of the G protein-coupled receptor (GPCR) superfamily, playing critical roles in hemostasis, thrombosis, inflammation, and vascular processes.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated via proteolytic cleavage of their N-terminus by proteases such as thrombin.[3][4] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop to initiate signaling.[4][5]

Synthetic peptides that mimic this tethered ligand sequence, such as SFLLRN-NH2 and related peptides like YFLLRNP, can activate PAR-1 independently of proteolytic cleavage.[6][7][8] These peptides, however, may not induce the same full spectrum or magnitude of cellular responses as the natural agonist, thrombin. This phenomenon, known as partial agonism or biased agonism, occurs when a ligand stabilizes a receptor conformation that leads to preferential activation of certain downstream signaling pathways over others.[9][10][11] This guide provides an in-depth technical overview of this compound and related peptides as partial agonists of PAR-1, focusing on the underlying signaling mechanisms, quantitative data, and the experimental protocols used for their characterization.

Mechanism of Action and Biased Signaling

Activation of PAR-1 by its primary physiological agonist, thrombin, leads to the coupling of multiple G protein subtypes, including Gαq/11 and Gα12/13, as well as the recruitment of β-arrestins.[4][12] This broad signaling profile results in diverse and potent cellular effects, including endothelial barrier disruption and platelet activation.[9][13]

In contrast, peptide agonists like this compound are considered partial or biased agonists. While they activate the receptor, they may do so with lower efficacy or may preferentially engage a subset of the available signaling pathways.[9][10] For instance, some studies suggest that peptide agonists may favor Gαq-mediated signaling (leading to calcium mobilization) over Gα12/13-mediated pathways (leading to RhoA activation).[14] This differential activation is a key aspect of biased agonism, where the ligand "biases" the receptor's signaling output. Such biased signaling can have distinct physiological consequences; for example, activation by Activated Protein C (APC) cleaves PAR-1 at a different site, leading to β-arrestin-2-mediated cytoprotective effects, which contrasts with thrombin's pro-inflammatory G protein-mediated signaling.[15][16]

The partial agonism of this compound can be clinically relevant, as it might be possible to selectively trigger desired therapeutic effects (e.g., cytoprotection) while avoiding the detrimental effects (e.g., inflammation, thrombosis) associated with full PAR-1 activation.[10]

Quantitative Data on PAR-1 Ligands

The characterization of PAR-1 agonists relies on quantitative pharmacological parameters such as EC50 (the concentration of an agonist that gives 50% of the maximal response) and Emax (the maximum response achievable).[17][18] A partial agonist will, by definition, have a lower Emax than a full agonist in a given assay.[10] The following table summarizes representative data for PAR-1 agonists, illustrating the differences typically observed between full and peptide agonists.

| Ligand | Assay | Cell Type | Parameter | Value |

| Thrombin | Platelet Aggregation | Human Platelets | EC50 | ~1 nM[8] |

| SFLLRN-NH₂ | Platelet Aggregation | Human Platelets | EC50 | ~1-10 µM[8][19] |

| Thrombin | Calcium Mobilization | Endothelial Cells | Emax | 100% (Reference)[20] |

| SFLLRN-NH₂ | Calcium Mobilization | Endothelial Cells | Emax | ≤ 100% (Full Agonist)[20] |

| This compound | Motoneuron Death | Avian Motoneurons | Activity | Induces dose-dependent cell death[21] |

| Thrombin | ERK Phosphorylation | Endothelial Cells | Emax | 100% (Reference)[14] |

| SFLLRN-NH₂ | ERK Phosphorylation | Endothelial Cells | Emax | ~100% (Potent Agonist)[14] |

Note: Specific EC50 and Emax values for this compound are not consistently reported across the literature; however, its behavior is comparable to other PAR-1 activating peptides like SFLLRN, which are often used to study thrombin-independent receptor activation. These peptides generally require higher concentrations than thrombin to elicit a comparable response.[19]

Signaling Pathways and Visualizations

PAR-1 Signaling Pathways

The diagram below illustrates the primary signaling cascades initiated upon PAR-1 activation. Thrombin, as a full agonist, robustly activates all pathways. A partial agonist like this compound may activate these same pathways but with lower efficacy.

Caption: PAR-1 signaling cascade activated by full and partial agonists.

Concept of Partial Agonism at PAR-1

This diagram illustrates how different ligands stabilize distinct receptor states, leading to varied levels of downstream signaling. A partial agonist produces a submaximal response even at saturating concentrations.

Caption: Conceptual model of PAR-1 partial agonism.

Experimental Protocols

Characterizing the activity of this compound requires specific functional assays. Below are detailed protocols for three key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the activation of the Gαq/PLC/IP3 pathway by detecting transient increases in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator.[22][23]

a. Materials:

-

PAR-1 expressing cells (e.g., EA.hy926 endothelial cells, or HEK293T cells transiently transfected with PAR-1).[22][23]

-

96-well black-walled, clear-bottom plates.[23]

-

Assay Buffer: HBSS with 10 mM HEPES and 2.5 mM probenecid.[22]

-

Calcium Indicator: Fluo-4 AM fluorescent dye.[23]

-

Pluronic F-127.[24]

-

This compound, full agonist (e.g., Thrombin or SFLLRN-NH₂), and vehicle controls.

-

Fluorescence plate reader with automated liquid handling (e.g., FlexStation).[24]

b. Protocol:

-

Cell Plating: Seed PAR-1 expressing cells into 96-well plates at an appropriate density (e.g., 25,000 cells/well) and culture overnight to allow adherence.[24]

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and an equal concentration of Pluronic F-127 in the assay buffer.

-

Remove culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark. Probenecid is included in the buffer to prevent the active transport of the dye out of the cells.[22][23]

-

Compound Preparation: Prepare a compound plate with serial dilutions of this compound and control agonists at 5x the final desired concentration.

-

Measurement:

-

Place both the cell plate and compound plate into the fluorescence plate reader, pre-set to 37°C.[22]

-

Set the reader to record fluorescence (Excitation: ~485 nm, Emission: ~525 nm).[22]

-

Establish a stable baseline fluorescence reading for 15-20 seconds.

-

The instrument's integrated pipettor then adds 25 µL of the agonist from the compound plate to the cell plate.

-

Continue recording the fluorescence signal for an additional 90-120 seconds to capture the peak response and subsequent decay.

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of agonist concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax.[25]

GTPγS Binding Assay

This functional assay directly measures G protein activation. In the presence of an agonist, the Gα subunit releases GDP and binds GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to accumulate a measurable radioactive signal.[26][27] This assay is particularly useful for distinguishing full from partial agonists due to its proximity to the receptor activation event.[27]

a. Materials:

-

Cell membranes prepared from cells overexpressing PAR-1.[27]

-

[³⁵S]GTPγS (radioactive).

-

GDP.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[27]

-

This compound and control ligands.

-

Multi-well filter plates (e.g., GF/B filters) and a vacuum manifold or scintillation proximity assay (SPA) beads.[26][27]

-

Scintillation counter.

b. Protocol:

-

Reaction Setup: In a 96-well plate, combine in order: assay buffer, cell membranes (10-20 µg protein/well), GDP (e.g., 10 µM, to keep basal activity low), and varying concentrations of this compound or control agonist.

-

Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to each well to start the reaction.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Termination and Separation (Filtration Method):

-

Terminate the reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.

-

Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., assay buffer without GDP/[³⁵S]GTPγS) to remove unbound radioligand.[26]

-

-

Measurement:

-

Allow the filters to dry completely.

-

Add scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.[28] After subtracting non-specific binding, plot the specific binding against the log of agonist concentration to calculate EC50 and Emax.

ERK1/2 Phosphorylation Assay

This assay measures a downstream signaling event common to many GPCRs, the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[29]

a. Materials:

-

PAR-1 expressing cells.

-

96-well cell culture plates.

-

Serum-free medium.

-

This compound and control ligands.

-

Reagents for cell lysis (e.g., RIPA buffer with protease/phosphatase inhibitors).

-

Reagents for protein quantification (e.g., BCA assay).

-

Antibodies: Primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Detection system: Western blot apparatus or a cell-based ELISA kit (e.g., AlphaScreen SureFire).[29][30][31]

b. Protocol (Cell-Based ELISA Method):

-

Cell Plating and Starvation: Seed cells in a 96-well plate. Once confluent, starve the cells by replacing the growth medium with serum-free medium for 4-24 hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Add varying concentrations of this compound or control agonists to the wells. Incubate for a predetermined optimal time (typically 5-15 minutes) at 37°C.[30]

-

Cell Lysis: Remove the stimulation medium and add lysis buffer to each well. Incubate on ice as recommended by the kit manufacturer.

-

Detection:

-

Transfer the cell lysates to the assay plate provided in the kit.

-

Follow the kit's instructions for adding detection reagents, which typically involve acceptor beads conjugated to an anti-p-ERK antibody and donor beads that recognize a total ERK antibody.

-

Incubate in the dark to allow for bead-antibody-protein complex formation.

-

-

Measurement: Read the plate on a compatible plate reader (e.g., EnVision for AlphaScreen). The signal generated is proportional to the amount of p-ERK in the sample.

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal or total protein content.[29] Plot the normalized signal against the log of agonist concentration to determine EC50 and Emax. An antagonist's potency (IC50) can be determined by pre-incubating with the antagonist before adding an agonist at its EC80 concentration.[30]

General Experimental and Logic Workflow

The following diagram outlines a typical workflow for characterizing a novel PAR-1 ligand like this compound.

Caption: Workflow for characterizing a PAR-1 partial agonist.

References

- 1. Termination of signaling by protease-activated receptor-1 is linked to lysosomal sorting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PAR1 activation in JAK2V617F-driven philadelphia-negative myeloproliferative neoplasms: Unraveling its role in thrombosis and disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteases Display Biased Agonism at Protease-Activated Receptors: Location matters! - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Partial agonist - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Protease-activated Receptor-1 (PAR1) Acts via a Novel Gα13-Dishevelled Axis to Stabilize β-Catenin Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EC50 - Wikipedia [en.wikipedia.org]

- 18. graphpad.com [graphpad.com]

- 19. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of the protease-activated thrombin receptor (PAR)-1 induces motoneuron degeneration in the developing avian embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. par.nsf.gov [par.nsf.gov]

- 23. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Explain what is EC50? [synapse.patsnap.com]

- 26. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 27. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. resources.revvity.com [resources.revvity.com]

- 29. assaygenie.com [assaygenie.com]

- 30. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of YFLLRNP in Gα12/13 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of the synthetic peptide YFLLRNP in the context of Gα12/13 signaling. This compound is a well-characterized antagonist of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR) that plays a critical role in thrombosis, inflammation, and cell proliferation. A key signaling axis engaged by PAR1 upon activation is the Gα12/13 pathway, which leads to the activation of the small GTPase RhoA and subsequent cytoskeletal rearrangement. This document details the mechanism of action of this compound, its effects on cellular signaling, and provides relevant experimental protocols for its characterization.

Introduction to this compound and its Target: PAR1

The peptide this compound is a synthetic antagonist of Protease-Activated Receptor 1 (PAR1)[1]. It competes with the native agonist, thrombin, and the synthetic PAR1 agonist peptide, SFLLRNP, for binding to the receptor[1]. PAR1 is a unique GPCR that is activated by proteolytic cleavage of its N-terminal domain by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling. PAR1 is known to couple to multiple G protein families, including Gαq, Gαi, and notably, Gα12/13[2][3].

This compound and the Gα12/13 Signaling Pathway

The activation of Gα12/13 by PAR1 is a critical signaling event that mediates a distinct set of cellular responses, primarily related to cytoskeletal dynamics. The canonical Gα12/13 signaling cascade downstream of PAR1 involves the activation of RhoA, a small GTPase that regulates the formation of actin stress fibers and focal adhesions.

This compound, by acting as a PAR1 antagonist, modulates this Gα12/13-RhoA signaling axis. Interestingly, while it antagonizes full platelet activation, including aggregation and secretion, it has been shown to induce a state of partial activation, characterized by platelet shape change[1]. This shape change is a RhoA-dependent process, indicating that this compound can differentially modulate PAR1 signaling outputs. At low concentrations, this compound, similar to thrombin, has been observed to selectively activate G12/13 pathways, leading to this shape change without triggering other downstream events like calcium mobilization[2].

The precise mechanism of this partial agonism/antagonism is thought to involve the stabilization of a specific conformational state of PAR1 that favors coupling to Gα12/13 while preventing the full spectrum of G protein activation required for a complete cellular response.

Quantitative Data

While the qualitative effects of this compound as a PAR1 antagonist are documented, specific quantitative data such as binding affinity (Ki or Kd) and IC50/EC50 values for its effects on Gα12/13 signaling are not extensively reported in the readily available literature. The following table includes relevant quantitative data for PAR1 agonists and other antagonists to provide a comparative context.

| Compound | Receptor | Assay | Parameter | Value | Reference |

| Thrombin | PAR1 | RhoA Activation (LNCaP cells) | EC50 | 1.0 nM | [4] |

| TFLLRN (PAR1-AP) | PAR1 | RhoA Activation (LNCaP cells) | - | 150 µM (effective concentration) | [4] |

| Vorapaxar | PAR1 | Thrombin-TL peptide-mediated platelet aggregation | IC50 | 2 ± 1 x 10⁻⁸ M | [5] |

| Parmodulin-2 | PAR1 | Thrombin-TL peptide-mediated platelet aggregation | IC50 | 7 ± 1 x 10⁻⁶ M | [5] |

| SCH79797 | PAR1 | Binding of thrombin receptor-activating peptide | IC50 | 70 nM | [6] |

| SCH79797 | PAR1 | Thrombin-induced platelet aggregation | IC50 | 3 µM | [6] |

| RWJ-58259 | PAR1 | TFLLRN-NH₂ mediated iCa²⁺ mobilization | IC50 | 0.02 µM | [7] |

Experimental Protocols

RhoA Activation Assay (Rhotekin Pull-down)

This assay is used to specifically pull down the active, GTP-bound form of RhoA from cell lysates to quantify its activation state.

Materials:

-

Rhotekin-RBD (Rho Binding Domain) agarose beads

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, protease and phosphatase inhibitors)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% Triton X-100)

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody

-

Cells expressing PAR1 (e.g., platelets, endothelial cells, or a suitable cell line)

-

This compound and PAR1 agonist (e.g., thrombin or SFLLRN)

Procedure:

-

Culture cells to the desired confluency and serum-starve if necessary.

-

Pre-treat cells with this compound or vehicle control for the desired time.

-

Stimulate cells with a PAR1 agonist for a short period (e.g., 1-5 minutes).

-

Immediately lyse the cells on ice with cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the supernatant with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with cold wash buffer.

-

Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-RhoA antibody.

-

Quantify the band intensity to determine the relative amount of active RhoA.

Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to an agonist, and the inhibitory effect of an antagonist.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet aggregometer

-

PAR1 agonist (e.g., thrombin or SFLLRN)

-

This compound

-

Saline or appropriate buffer

Procedure:

-

Prepare PRP from fresh human blood by centrifugation.

-

Adjust the platelet count to a standardized concentration.

-

Place a sample of PRP in the aggregometer cuvette and establish a baseline light transmission.

-

Add this compound or vehicle control and incubate for a specified time.

-

Add the PAR1 agonist to induce aggregation.

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

Calculate the percentage of inhibition of aggregation by this compound compared to the control.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

Materials:

-

Cells expressing PAR1

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Fluorometric imaging plate reader or fluorescence microscope

-

Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

This compound and PAR1 agonist

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Place the plate in the plate reader and establish a baseline fluorescence reading.

-

Add this compound or vehicle control.

-

Inject the PAR1 agonist and immediately begin recording the fluorescence intensity over time.

-

Analyze the data to determine the peak fluorescence change, which reflects the extent of calcium mobilization.

Conclusion

The peptide this compound serves as a valuable tool for dissecting the intricacies of PAR1 signaling, particularly its coupling to the Gα12/13-RhoA pathway. Its ability to act as a biased antagonist, inhibiting full platelet activation while still permitting Gα12/13-mediated shape change, highlights the complexity of GPCR signaling and offers a potential avenue for the development of therapeutics that can selectively modulate receptor function. Further quantitative characterization of this compound's effects on specific downstream effectors of Gα12/13 will be crucial for a more complete understanding of its pharmacological profile.

References

- 1. Protease-Activated Receptor-1, PAR-1 Antagonist 1 - 1 mg [anaspec.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protease-activated receptor mediated RhoA signaling and cytoskeletal reorganization in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design and Evaluation of Heterobivalent PAR1–PAR2 Ligands as Antagonists of Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to YFLLRNP and its Role in Thrombin Receptor Modulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The peptide YFLLRNP is a synthetic ligand for the Protease-Activated Receptor 1 (PAR1), the primary thrombin receptor on human platelets. Unlike the endogenous tethered ligand SFLLRN, which acts as a full agonist, this compound exhibits a unique profile of biased agonism and competitive antagonism. It selectively activates a subset of downstream signaling pathways, leading to partial platelet activation, while simultaneously inhibiting thrombin-mediated aggregation. This guide provides a comprehensive overview of this compound's mechanism of action, details the specific signaling pathways it modulates, presents available quantitative data, and outlines key experimental protocols for its study.

Introduction to PAR1 and this compound

Protease-Activated Receptors (PARs) are a unique subclass of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain.[1] Thrombin, a key serine protease in the coagulation cascade, cleaves the N-terminus of PAR1, exposing a new N-terminal sequence, SFLLRN, which acts as a "tethered ligand" to activate the receptor intramolecularly.[2][3] This activation leads to canonical G-protein signaling, resulting in robust platelet activation, including shape change, granule secretion, and aggregation.[2]

This compound is a synthetic hexapeptide designed as an analog of the PAR1 tethered ligand. It serves as a valuable pharmacological tool to dissect the complex signaling cascades downstream of PAR1 activation. Its ability to induce only a subset of platelet responses makes it a key compound for studying biased signaling at this receptor.[4]

This compound's Modulatory Role at the Thrombin Receptor

This compound demonstrates a dual role as both a partial agonist and an antagonist at the PAR1 receptor.

-

Partial Agonism: At sufficient concentrations, this compound independently induces platelet shape change (the formation of pseudopods) without triggering subsequent full activation events like calcium mobilization, pleckstrin (P47) phosphorylation (a marker of Protein Kinase C activation), or granule secretion.[4][5] This selective activation suggests that this compound stabilizes a receptor conformation that engages a specific, non-canonical signaling pathway.

-

Antagonism: this compound acts as a competitive antagonist, inhibiting platelet aggregation induced by low concentrations of α-thrombin or the full agonist peptide, SFLLRNP.[4] This indicates that it occupies the same binding site as the native tethered ligand, thereby preventing full receptor activation by thrombin.

Quantitative Data

The following table summarizes the key quantitative parameters associated with this compound's activity on human platelets.

| Parameter | Agonist/Antagonist | Value | Target/Effect |

| Concentration | This compound | 300 µM | Induces platelet shape change and cytoskeletal reorganization[4] |

| Effect | This compound | 2-3 fold increase | Tyrosine phosphorylation of 62, 68, and 130 kDa proteins[5] |

| IC50 | PPACK-thrombin | 110 nmol/L | Inhibition of α-thrombin-induced platelet aggregation[6] |

Note: Specific Kd for this compound binding to PAR1 and EC50/IC50 values for its effects on shape change and aggregation are not consistently reported in the surveyed literature. The data presented reflects concentrations used to elicit specific effects.

Signaling Pathways

This compound induces a distinct, biased signaling pathway compared to the canonical pathway activated by thrombin or SFLLRN.

Canonical PAR1 Signaling (Thrombin/SFLLRN)

Activation of PAR1 by thrombin or SFLLRN primarily couples to Gαq, which activates Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade culminates in full platelet activation.

Caption: Canonical PAR1 signaling pathway activated by thrombin.

Biased Signaling by this compound

This compound binding to PAR1 does not lead to Gαq-mediated calcium mobilization or PKC activation. Instead, it initiates a G protein-coupled, Ca2+-independent pathway that results in the rapid activation of protein tyrosine kinases (PTKs).[5] This leads to the phosphorylation of novel protein substrates (p62, p68, p130) that are incorporated into the cytoskeleton, driving platelet shape change.[5]

Caption: Biased signaling pathway initiated by this compound.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the effects of this compound on platelet function.

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.8% trisodium citrate (9:1 blood-to-anticoagulant ratio).[3] The first few mL of blood should be discarded to avoid activation from venipuncture.

-

Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.[7]

-

PRP Collection: Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new sterile tube.

-

Platelet Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 10 minutes to pellet the remaining cells and platelets. The resulting supernatant is platelet-poor plasma (PPP), used for baseline measurements in aggregometry.[7]

-

Handling: All steps should be performed at room temperature, as cooling can activate platelets. PRP should be used within 4 hours of preparation.[7]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a platelet suspension as platelets aggregate.

Caption: Workflow for a light transmission aggregometry experiment.

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Baseline Calibration: Place a cuvette with PPP into the sample well to set the 100% aggregation (maximum light transmission) baseline. Place a cuvette with PRP to set the 0% aggregation baseline.[7]

-

Assay:

-

Pipette a defined volume of PRP (e.g., 250-450 µL) into a new cuvette with a small magnetic stir bar.

-

To test for antagonism, pre-incubate the PRP with various concentrations of this compound for a short period (e.g., 2 minutes) with stirring.

-

Add the agonist (e.g., thrombin) to the cuvette to trigger aggregation.

-

Record the change in light transmission over time. The output is an aggregation curve.

-

Calcium Mobilization Assay

This assay uses fluorescent calcium indicators to measure changes in intracellular calcium concentration following agonist stimulation.

-

Platelet Loading: Incubate PRP with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 30-37°C for 30-60 minutes.[8]

-

Washing: Centrifuge the loaded platelets and resuspend the pellet in a Tyrode's buffer to remove extracellular dye.[8]

-

Measurement:

-

Transfer the platelet suspension to a cuvette or microplate well suitable for a fluorometer or a fluorescent plate reader.

-

Measure the baseline fluorescence for a short period.

-

Inject this compound or a control agonist (like thrombin) into the sample.

-

Continuously record the fluorescence signal. An increase in fluorescence corresponds to a rise in intracellular calcium.[8][9]

-

Protein Tyrosine Phosphorylation Analysis (Western Blotting)

-

Platelet Stimulation: Add this compound (e.g., 300 µM) to a suspension of washed platelets for various short time points (e.g., 7, 15, 30, 60 seconds).[5]

-

Lysis: Stop the reaction by adding ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphotyrosine (e.g., 4G10).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[10] The intensity of the bands corresponds to the level of protein phosphorylation.[5][11]

-

Conclusion

This compound is a critical tool for understanding the nuances of PAR1 signaling. Its ability to uncouple platelet shape change from full aggregation and secretion provides a clear example of biased agonism. By activating a Ca2+-independent, tyrosine kinase-dependent pathway, this compound has helped elucidate that different receptor conformations can be stabilized to engage distinct downstream effectors. This principle of biased signaling is of significant interest in drug development, offering the potential to design therapeutics that selectively modulate receptor function to achieve a desired physiological outcome while avoiding others. Further research into the specific G proteins and tyrosine kinases involved in the this compound pathway will continue to refine our understanding of thrombin receptor modulation.

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. Platelet shape change induced by the peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet shape change induced by thrombin receptor activation. Rapid stimulation of tyrosine phosphorylation of novel protein substrates through an integrin- and Ca(2+)-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPACK-thrombin inhibits thrombin-induced platelet aggregation and cytoplasmic acidification but does not inhibit platelet shape change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 9. Development and validation of a platelet calcium flux assay using a fluorescent imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. raybiotech.com [raybiotech.com]

- 11. Phosphorylation of platelet actin-binding protein during platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties and Characteristics of YFLLRNP

For Researchers, Scientists, and Drug Development Professionals

Abstract

YFLLRNP is a synthetic heptapeptide that acts as a partial agonist and antagonist of the human Protease-Activated Receptor 1 (PAR-1), also known as the thrombin receptor. It is a valuable tool for dissecting the nuanced signaling pathways of PAR-1, particularly in the context of platelet activation. At lower concentrations, this compound selectively activates the Gα12/13 signaling pathway, leading to platelet shape change without inducing full activation, such as aggregation or secretion. This biased agonism allows for the specific investigation of Gα12/13-mediated cellular events. At higher concentrations, it can antagonize the effects of full PAR-1 agonists like thrombin and the synthetic peptide SFLLRNP. This technical guide provides a comprehensive overview of the basic properties, biological characteristics, and experimental methodologies associated with this compound.

Core Properties of this compound

| Property | Description |

| Molecular Formula | C44H64N10O9 |

| Amino Acid Sequence | Tyr-Phe-Leu-Leu-Arg-Asn-Pro |

| Receptor Target | Protease-Activated Receptor 1 (PAR-1) |

| Mechanism of Action | Partial agonist / Antagonist |

| Primary Signaling Pathway | Gα12/13 |

| Key Biological Effect | Induction of platelet shape change |

Biological Activity and Characteristics

This compound exhibits a distinct profile of biological activity, primarily characterized by its partial and biased agonism at the PAR-1 receptor.

Partial Agonism and Platelet Shape Change

In human platelets, this compound induces a rapid and pronounced shape change, characterized by the formation of pseudopods. This effect is observed at concentrations around 300 µM and is indicative of cytoskeletal reorganization. Notably, this shape change occurs independently of a significant increase in intracellular calcium concentration, a hallmark of full platelet activation.

Antagonism of Full Agonists

This compound can act as an antagonist to potent PAR-1 agonists. It has been shown to inhibit platelet aggregation induced by both thrombin and the full agonist peptide SFLLRNP. This antagonistic activity highlights its ability to compete for binding to the PAR-1 receptor and modulate its response to stronger activating signals.

Biased Signaling through Gα12/13

The biological effects of this compound are attributed to its biased signaling through the Gα12/13 pathway. Unlike full agonists that typically activate both Gαq and Gα12/13 pathways, this compound preferentially engages Gα12/13 at lower concentrations. This selective activation leads to the downstream activation of RhoA, a key regulator of the actin cytoskeleton and, consequently, platelet shape change.

Signaling Pathways and Experimental Workflows

This compound-Induced Gα12/13 Signaling Pathway

Caption: this compound signaling via PAR-1 and Gα12/13 to induce platelet shape change.

Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for assessing this compound's antagonistic effect on platelet aggregation.

Quantitative Data Summary

| Parameter | Agonist/Antagonist | Assay | Cell Type/System | Observed Effect/Concentration |

| Partial Agonism | This compound | Platelet Shape Change | Human Platelet-Rich Plasma | Pronounced shape change observed at 300 µM. |

| Antagonism | This compound | Platelet Aggregation | Human Platelets | Antagonizes aggregation induced by low concentrations of α-thrombin or SFLLRNP. |

| Signaling | This compound | G-Protein Activation | Human Platelets | Selectively activates Gα12/13 pathway at low concentrations. |

Detailed Experimental Protocols

Preparation of Human Platelet-Rich Plasma (PRP)

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.8% (w/v) sodium citrate (9 parts blood to 1 part citrate). Donors should be free of medication known to affect platelet function for at least two weeks.

-

First Centrifugation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

-

PRP Collection: Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new polypropylene tube.

-

Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet concentration to a standardized value (e.g., 2.5 x 108 platelets/mL) using autologous platelet-poor plasma (PPP). PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes).

-

Resting Period: Allow the adjusted PRP to rest for at least 30 minutes at room temperature before use.

Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Instrument Setup: Calibrate a light transmission aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

Sample Preparation: Place a cuvette with a stir bar containing 450 µL of adjusted PRP into the aggregometer and allow it to equilibrate to 37°C for 5 minutes with stirring (e.g., 900-1200 rpm).

-

Antagonist Incubation: Add 50 µL of this compound at the desired final concentration (or vehicle control) and incubate for a specified period (e.g., 2-5 minutes).

-

Agonist Addition: Initiate aggregation by adding a known concentration of a PAR-1 agonist (e.g., SFLLRNP or thrombin).

-

Data Recording: Record the change in light transmission for a set duration (e.g., 5-10 minutes).

-

Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission. The inhibitory effect of this compound is calculated relative to the control aggregation.

RhoA Activation Assay (G-LISA)

-

Cell Preparation and Lysis: Prepare washed platelets and stimulate them with this compound (e.g., 300 µM) for a short time course (e.g., 0, 15, 30, 60 seconds). Lyse the platelets with an ice-cold lysis buffer provided in a commercial RhoA activation assay kit (e.g., G-LISA).

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Assay Procedure:

-

Add equal amounts of protein lysate to the wells of a Rho-GTP affinity plate and incubate to allow active RhoA to bind.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for RhoA.

-

Add a secondary horseradish peroxidase (HRP)-conjugated antibody.

-

Add an HRP substrate and measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: The absorbance is directly proportional to the amount of active RhoA in the sample. Compare the levels of active RhoA in this compound-stimulated samples to the unstimulated control.

Conclusion